4-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide
Description
4-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide is a fluorinated pyrrole derivative featuring a benzamide moiety and a sulfonylphenyl substituent. Its structure includes a 1H-pyrrole core substituted with methyl groups at positions 4 and 5, a propenyl group at position 1, and a 4-fluorophenylsulfonyl group at position 3. This compound likely exhibits unique physicochemical properties due to its dual fluorine atoms and sulfonyl-bridged aromatic systems, which may influence solubility, metabolic stability, and bioactivity .
Properties
Molecular Formula |
C22H20F2N2O3S |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
4-fluoro-N-[3-(4-fluorophenyl)sulfonyl-4,5-dimethyl-1-prop-2-enylpyrrol-2-yl]benzamide |
InChI |
InChI=1S/C22H20F2N2O3S/c1-4-13-26-15(3)14(2)20(30(28,29)19-11-9-18(24)10-12-19)21(26)25-22(27)16-5-7-17(23)8-6-16/h4-12H,1,13H2,2-3H3,(H,25,27) |
InChI Key |
HHEWGVJGKBTTEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)NC(=O)C3=CC=C(C=C3)F)CC=C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production Methods:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily studied for its potential therapeutic effects. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.
Key Areas of Investigation:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The sulfonamide moiety may enhance the compound's ability to inhibit tumor growth.
- Antibacterial Properties : Preliminary studies have shown that this compound can exhibit antibacterial activity against resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways makes it a candidate for treating chronic inflammatory diseases.
Biological Research Applications
In biological research, the compound is utilized to explore cellular mechanisms and biochemical pathways.
Applications Include:
- Cellular Assays : Used to assess the effects on cell proliferation and apoptosis.
- Molecular Interaction Studies : Investigated for binding affinities with specific enzymes and receptors, potentially leading to the discovery of new therapeutic targets.
Pharmaceutical Development
The compound serves as a lead structure in drug discovery programs aimed at developing novel therapeutics.
Developmental Focus:
- Lead Optimization : Structural modifications are made to enhance potency and selectivity.
- Preclinical Studies : In vitro and in vivo studies are conducted to evaluate pharmacokinetics and toxicity profiles.
Case Studies
Several studies have highlighted the efficacy of similar compounds in clinical settings:
- Anticancer Studies : A study demonstrated that derivatives of pyrrole exhibited significant cytotoxicity against breast cancer cell lines, suggesting that modifications similar to those in 4-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide could yield promising anticancer agents .
- Antibacterial Activity : Research conducted on related sulfonamide compounds showed effective inhibition against E. coli, supporting the potential use of this compound in treating bacterial infections .
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets.
- Molecular targets could include enzymes, receptors, or cellular pathways.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to several sulfonyl- and fluorophenyl-containing heterocycles. Below is a detailed comparison with key analogs from the literature:
Structural and Functional Group Analysis
Physicochemical and Spectral Properties
- Fluorine Effects: The target compound’s dual fluorine atoms enhance lipophilicity and metabolic stability compared to non-fluorinated analogs like the pyrazoline sulfonamide .
- Sulfonyl vs.
- Heterocyclic Core : The pyrrole ring in the target compound is less polar than triazole or imidazopyridine cores, possibly improving membrane permeability .
Biological Activity
The compound 4-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately . The structure features a pyrrole ring substituted with a sulfonamide group and a fluorinated aromatic system, enhancing its stability and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C23H23FN2O4S |
| Molecular Weight | 442.5 g/mol |
| IUPAC Name | 4-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide |
| InChI Key | YPPMWTOECVNPIR-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways, potentially affecting processes such as inflammation or cell proliferation.
- Receptor Modulation : It can bind to cellular receptors, altering signal transduction pathways which may lead to therapeutic effects.
- Gene Expression : The compound may influence gene expression related to various disease pathways, further contributing to its biological effects .
Biological Activity
Research indicates that compounds with similar structures exhibit significant pharmacological activities. For instance, studies have shown that derivatives of pyrrole compounds can possess anti-inflammatory and antibacterial properties.
Antibacterial Activity
A study highlighted the antibacterial effects of related compounds against various Gram-positive and Gram-negative bacteria. The mechanism involved the disruption of bacterial DNA synthesis leading to cell death .
Anti-inflammatory Effects
Another important aspect of this compound is its potential anti-inflammatory activity. Preliminary results from assays indicated that compounds similar to 4-fluoro-N-{3-[...]} can effectively suppress the activity of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Specific IC50 values were reported for various analogs, demonstrating their potency in inhibiting COX enzymes .
Case Studies
Several case studies have investigated the biological activity of related compounds:
- In vitro Studies : Various pyrrole derivatives were tested for their antibacterial properties using agar disc-diffusion methods against pathogens like Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at specific concentrations .
- In vivo Studies : Animal models have been employed to assess the anti-inflammatory effects through carrageenan-induced paw edema assays. These studies demonstrated that certain derivatives significantly reduced inflammation compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
